6-Methoxy-8-azaspiro[4.5]decan-7-one
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Overview
Description
6-Methoxy-8-azaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure that includes a nitrogen atom within the ring system. The presence of a methoxy group at the 6th position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-azaspiro[4.5]decan-7-one can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the use of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
6-Methoxy-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom in the ring.
8-azaspiro[4.5]decan-7,9-dione: Contains a dione functional group, making it structurally similar but chemically distinct.
Uniqueness
6-Methoxy-8-azaspiro[4.5]decan-7-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
10-methoxy-8-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H17NO2/c1-13-8-9(12)11-7-6-10(8)4-2-3-5-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
DUIRTGAHZDPFHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)NCCC12CCCC2 |
Origin of Product |
United States |
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